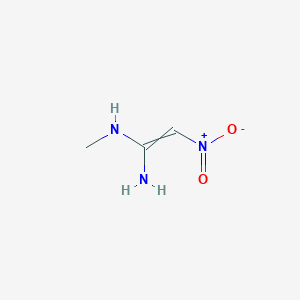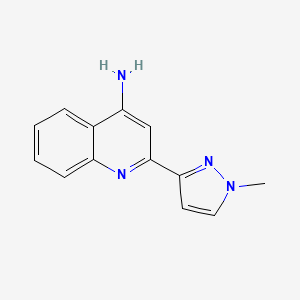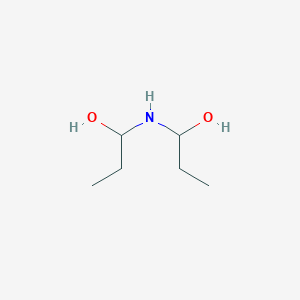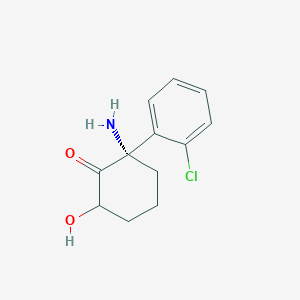
(4-((4-Hydroxypiperidin-1-yl)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-Hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxypiperidinylmethyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Hydroxypiperidin-1-yl)methyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and functional group tolerance.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as those used in laboratory settings. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for large-scale production. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-((4-Hydroxypiperidin-1-yl)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The hydroxypiperidinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (4-((4-Hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is used as a building block in organic synthesis. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing complex molecules, including pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used in the development of boron-containing drugs. Boronic acids are known for their ability to inhibit proteases and other enzymes, making them potential candidates for therapeutic applications .
Medicine
In medicine, this compound is explored for its potential use in cancer treatment. Boronic acid derivatives have shown promise in inhibiting the activity of proteasomes, which are involved in the degradation of proteins in cells .
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of (4-((4-Hydroxypiperidin-1-yl)methyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit the activity of enzymes such as proteases. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the hydroxypiperidinylmethyl group, making it less versatile in certain reactions.
4-Hydroxyphenylboronic acid: Similar structure but lacks the piperidine ring, affecting its reactivity and applications.
(4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid: Contains a fluorine atom, which can alter its chemical properties and biological activity.
Uniqueness
(4-((4-Hydroxypiperidin-1-yl)methyl)phenyl)boronic acid stands out due to its unique combination of a boronic acid group and a hydroxypiperidinylmethyl group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Properties
Molecular Formula |
C12H18BNO3 |
|---|---|
Molecular Weight |
235.09 g/mol |
IUPAC Name |
[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO3/c15-12-5-7-14(8-6-12)9-10-1-3-11(4-2-10)13(16)17/h1-4,12,15-17H,5-9H2 |
InChI Key |
SXDRFUPNCYEBKI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCC(CC2)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749087.png)


![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749100.png)
![[2-(diethylamino)ethyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749113.png)
![5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11749114.png)
![1-(2-fluoroethyl)-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11749119.png)


![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11749131.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11749132.png)
![1-(butan-2-yl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11749146.png)
